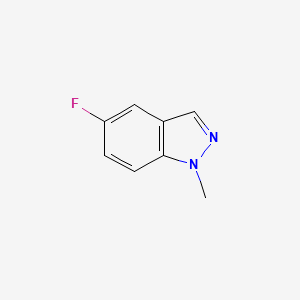

5-Fluoro-1-methyl-1H-indazole

説明

5-Fluoro-1-methyl-1H-indazole is a fluorinated indazole derivative characterized by a fluorine substituent at the 5-position and a methyl group at the 1-position of the indazole core. Indazoles are heterocyclic compounds with a benzene ring fused to a pyrazole ring, making them valuable scaffolds in medicinal chemistry due to their bioisosteric properties and metabolic stability.

特性

IUPAC Name |

5-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIIYLPAIKTQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672032 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210023-65-6 | |

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzonitrile with methylhydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

化学反応の分析

Types of Reactions: 5-Fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted indazoles depending on the nucleophile used.

科学的研究の応用

5-Fluoro-1-methyl-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 5-Fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation .

類似化合物との比較

Key Observations :

- The nitro group in 5-Fluoro-7-nitro-1H-indazole introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions .

- Bulky substituents like iodine (5-Fluoro-3-iodo-1H-indazole) or tetrahydro-2H-pyran-2-yl (THP) (5-Fluoro-1-THP-indazole) are often used as protective groups or to modulate solubility .

Pharmacological Activity

Inhibition Performance

A study comparing substituted indazoles (e.g., 4-Fluoro-, 4-Chloro-, and 4-Methyl-1H-indazole) demonstrated that substituent position and electronegativity significantly impact biological activity. For example:

- Electron-withdrawing groups (e.g., F, Cl) at the 4-position improved inhibition of specific enzymes compared to electron-donating groups (e.g., CH₃) .

Research Findings and Implications

- Positional Effects : Fluorine at the 5-position (vs. 4-position) may enhance metabolic stability and alter electronic distribution, as seen in comparative studies of substituted indazoles .

- Steric vs. Electronic Trade-offs : The methyl group at N1 in this compound balances steric protection against enzymatic degradation while maintaining sufficient reactivity for further derivatization .

- Thermodynamic Stability : Computational studies using density-functional theory (DFT) suggest that exact-exchange terms in functional design improve accuracy in predicting thermochemical properties of fluorinated compounds .

生物活性

5-Fluoro-1-methyl-1H-indazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the indazole ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 150.15 g/mol. The fluorine substitution enhances lipophilicity and stability, which may improve binding affinity to biological targets compared to other halogenated indazoles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical signaling pathways. Research indicates that it may modulate pathways related to:

- Cell Proliferation : The compound has shown potential in inhibiting cell growth in various cancer cell lines, suggesting its role as an anticancer agent.

- Apoptosis : It may influence apoptotic pathways, promoting cell death in malignant cells.

- Inflammation : There are indications that it can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. For instance:

- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation and apoptosis .

- In vivo Studies : In xenograft models, treatment with this compound resulted in reduced tumor growth, confirming its potential as an effective anticancer agent .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-1-methyl-3-phenyl-1H-indazole | Contains chlorine instead of fluorine | Moderate anticancer activity |

| 5-Bromo-1-methyl-3-phenyl-1H-indazole | Contains bromine, affecting reactivity | Lower potency than fluorinated analogs |

| 7-Bromo-5-fluoro-1-methyl-1H-indazole | Unique reactivity due to dual halogen substitution | Enhanced enzyme inhibition |

The presence of fluorine at the 5-position not only enhances stability but also increases the lipophilicity of the compound, potentially leading to improved bioavailability and interaction with biological targets compared to other halogenated derivatives.

Case Studies and Clinical Implications

Recent case studies highlight the relevance of this compound in clinical settings:

- Designer Drug Incidents : In Japan, cases involving synthetic cannabinoids such as 5-fluoro ADB (related to indazole derivatives) have raised concerns about safety and toxicity. While this specific case does not directly involve this compound, it underscores the importance of understanding the pharmacological profiles of indazole derivatives in drug development and public health .

- Pharmacological Research : Ongoing studies focus on elucidating the precise mechanisms through which this compound exerts its effects on cellular processes, particularly regarding its role in targeting specific enzymes and receptors involved in cancer signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。